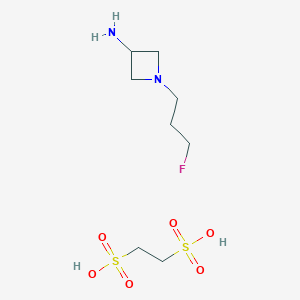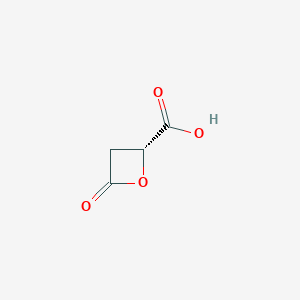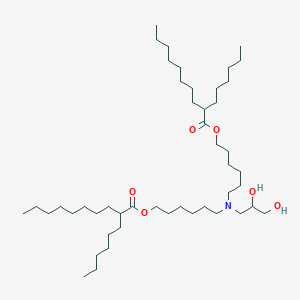
1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate is a chemical compound with the molecular formula C8H19FN2O6S2 and a molecular weight of 322.37 g/mol . This compound is known for its unique structure, which includes a fluoropropyl group attached to an azetidin-3-amine core, and is further stabilized by ethane-1,2-disulfonate. It is often used as an intermediate in the synthesis of various pharmaceuticals and other chemical products .
Preparation Methods
The synthesis of 1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate typically involves multiple steps:
Starting Material: The process begins with the preparation of 1-(3-Fluoropropyl)azetidin-3-amine.
Reaction with Ethane-1,2-disulfonate: This intermediate is then reacted with ethane-1,2-disulfonate under controlled conditions to form the final product.
Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluoropropyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion . The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate involves its interaction with specific molecular targets. The fluoropropyl group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethane-1,2-disulfonate moiety contributes to the compound’s stability and solubility, facilitating its biological activity .
Comparison with Similar Compounds
1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate can be compared with other similar compounds such as:
1-(3-Fluoropropyl)azetidin-3-amine: Lacks the ethane-1,2-disulfonate group, which affects its stability and solubility.
Azetidin-3-amine derivatives: These compounds vary in their substituents, leading to differences in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H19FN2O6S2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
ethane-1,2-disulfonic acid;1-(3-fluoropropyl)azetidin-3-amine |
InChI |
InChI=1S/C6H13FN2.C2H6O6S2/c7-2-1-3-9-4-6(8)5-9;3-9(4,5)1-2-10(6,7)8/h6H,1-5,8H2;1-2H2,(H,3,4,5)(H,6,7,8) |
InChI Key |
HNYSRSTXYPNNRY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CCCF)N.C(CS(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364321.png)
![Ethyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B13364323.png)


![3-[(Ethylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364336.png)
![3-{[2-({4-[3-(Trifluoromethyl)benzoyl]-1-piperazinyl}methyl)phenyl]sulfanyl}phenol](/img/structure/B13364346.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B13364350.png)
![2-(4-methoxyphenyl)-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13364360.png)


![3-[6-(2,3-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364368.png)
![N-{4-amino-2-[(4-methylbenzyl)oxy]phenyl}acetamide](/img/structure/B13364373.png)
